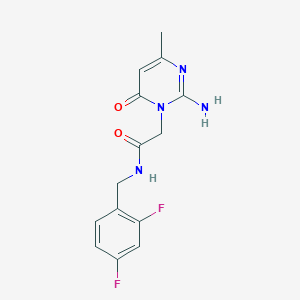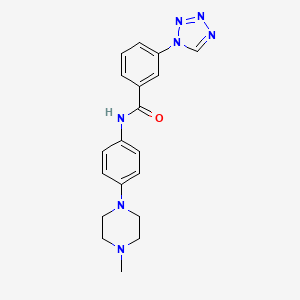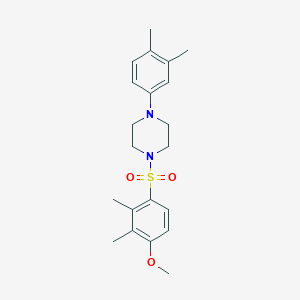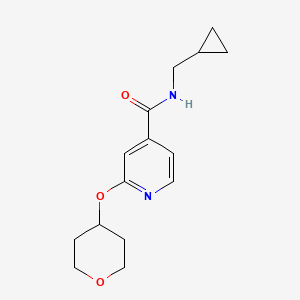
N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as CTPI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isonicotinamide derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is not fully understood. However, it has been proposed that N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide exerts its pharmacological effects by modulating various signaling pathways. N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has also been found to activate the AMPK pathway, which is involved in energy homeostasis.
生化学的および生理学的効果
N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also reduces the levels of oxidative stress markers such as malondialdehyde and nitric oxide. N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. It also improves glucose tolerance and insulin sensitivity.
実験室実験の利点と制限
N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has several advantages for lab experiments. It is easily synthesized, and the yield is high. It is also stable under normal laboratory conditions. N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been found to have low toxicity, which makes it a suitable candidate for further preclinical studies. However, N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has poor bioavailability, which limits its therapeutic potential.
将来の方向性
There are several future directions for the study of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One of the future directions is to investigate the pharmacokinetics and pharmacodynamics of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in vivo. This will help to determine the optimal dosage and administration route for N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. Another future direction is to investigate the efficacy of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in animal models of various diseases. This will help to determine the therapeutic potential of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in vivo. Finally, the development of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide analogs with improved solubility and bioavailability could lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Conclusion
In conclusion, N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a novel compound that has shown promising results in the treatment of various diseases. The synthesis of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is simple, and the yield is high. N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been found to have several pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has some limitations for lab experiments, but its low toxicity makes it a suitable candidate for further preclinical studies. There are several future directions for the study of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, which could lead to the discovery of more potent and selective compounds for the treatment of various diseases.
合成法
The synthesis of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves the reaction of isonicotinic acid with cyclopropylmethylamine to form the intermediate product, which is then reacted with tetrahydro-2H-pyran-4-ol and phosphoryl chloride to obtain the final product. The yield of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is high, and the purity can be easily achieved by recrystallization.
科学的研究の応用
N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(cyclopropylmethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(17-10-11-1-2-11)12-3-6-16-14(9-12)20-13-4-7-19-8-5-13/h3,6,9,11,13H,1-2,4-5,7-8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGCZZNSHUAWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

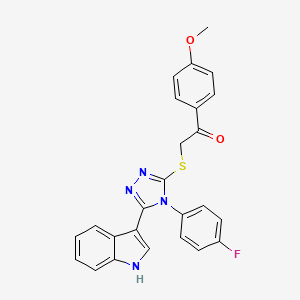
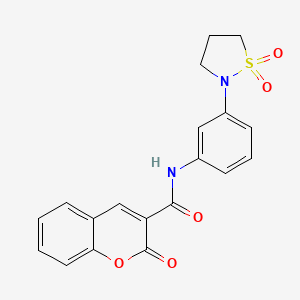
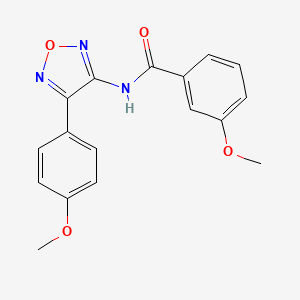
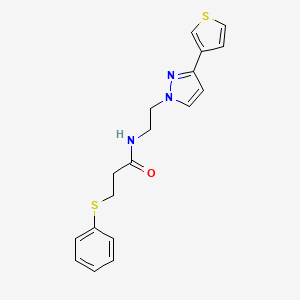
![N-(3-fluorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2947287.png)
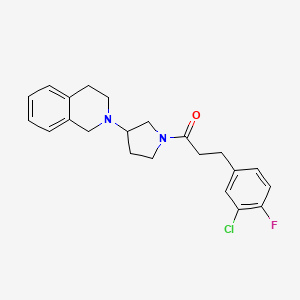
![(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2947289.png)
![(2R,3R)-2-[2-(4-Fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2947291.png)
![1-allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2947293.png)
![Methyl 3-{[4-(aminocarbonyl)piperidin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2947294.png)
![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)
